Spermine hydrochloride

DNA Condensation Gene Delivery Nucleic Acid Stabilization

Spermine hydrochloride (tetrahydrochloride) is a stable, water-soluble crystalline powder essential for reproducible research. Unlike free base polyamines, its precise tetra-amine charge density (EC50 11.3 µM) enables controlled DNA condensation for gene delivery. Exploit its biphasic NMDA modulation (neuroprotective at 1 mM) or enhance cryopreservation viability via ROS scavenging. This high-purity form ensures consistent assay performance.

Molecular Formula C10H30Cl4N4
Molecular Weight 348.2 g/mol
CAS No. 306-67-2
Cat. No. B1663681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpermine hydrochloride
CAS306-67-2
SynonymsN,N'-Bis(3-aminopropyl)-1,4-butanediamine tetrahydrochloride
Molecular FormulaC10H30Cl4N4
Molecular Weight348.2 g/mol
Structural Identifiers
SMILESC(CCNCCCN)CNCCCN.Cl.Cl.Cl.Cl
InChIInChI=1S/C10H26N4.4ClH/c11-5-3-9-13-7-1-2-8-14-10-4-6-12;;;;/h13-14H,1-12H2;4*1H
InChIKeyXLDKUDAXZWHPFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spermine Hydrochloride (CAS 306-67-2): Essential Procurement and Differentiation Data for Polyamine-Dependent Research


Spermine hydrochloride (tetrahydrochloride), with CAS 306-67-2, is a fully protonated salt form of the endogenous polyamine spermine, a tetra-amine involved in eukaryotic cell growth, nucleic acid stabilization, and free radical scavenging . It is supplied as a high-purity (>98%) white powder or crystalline solid with a molecular weight of 348.18 g/mol and characteristic decomposition at 310-311°C . Its primary research applications exploit its exceptional aqueous solubility (348.2 g/L at 20°C) and its high positive charge density to precipitate and condense nucleic acids [1].

Why Spermine Hydrochloride Cannot Be Substituted by Spermidine or Putrescine in Critical Applications


Spermine hydrochloride exhibits quantifiable, charge-dependent superiority over its closest analogs, spermidine and putrescine, in key applications. Its tetravalent (+4) positive charge, compared to the trivalent (+3) charge of spermidine and divalent (+2) charge of putrescine, directly dictates its binding affinity to nucleic acids, its potency as a free radical scavenger, and its efficacy in stimulating specific cellular pathways [1][2]. Interchanging these compounds without adjusting for this fundamental difference will yield non-comparable and often suboptimal experimental outcomes, particularly in DNA condensation, antioxidant assays, and G-protein activation studies [3].

Spermine Hydrochloride (306-67-2): Quantified Differentiation Against Key Comparators


DNA Binding Affinity: 2x Higher Than Spermidine and 34x Higher Than Putrescine

Spermine binds to calf thymus DNA with an affinity constant (Ki) of 6.20 × 10⁵ M⁻¹, which is double that of spermidine (Ki = 3.10 × 10⁵ M⁻¹) and 34-fold higher than putrescine (Ki = 1.80 × 10⁴ M⁻¹) at 293.15 K [1]. This enhanced binding directly correlates with an increased stabilization of the DNA double helix, as evidenced by a melting temperature (Tm) shift of 17 K for spermine, compared to 11 K for spermidine and 7 K for putrescine [1].

DNA Condensation Gene Delivery Nucleic Acid Stabilization Polyelectrolyte Behavior

Antioxidant Efficacy: Spermine is 1.6x More Potent Than Spermidine and 4.3x More Potent Than Putrescine

In a standardized assay measuring the inhibition of polyunsaturated fatty acid oxidation, spermine demonstrated a relative antioxidative effect of 100.0, significantly outperforming spermidine (61.0) and putrescine (23.0) [1]. This translates to spermine being approximately 1.6 times more potent than spermidine and 4.3 times more potent than putrescine [1]. A separate study confirmed this trend, showing spermine was more effective than spermidine at inhibiting quinolinic acid (QA)-induced lipid peroxidation (TBARS production) in rat brain tissue [2].

Free Radical Scavenging Lipid Peroxidation Neuroprotection Oxidative Stress

G-Protein Activation: Spermine Demonstrates the Highest Potency in a Clear Charge-Dependent Hierarchy

In a study using purified Go/Gi proteins from calf brain reconstituted into phospholipid vesicles, the natural polyamines stimulated GTPase activity with a clear potency order: spermine > spermidine > putrescine = cadaverine [1]. This same hierarchical potency was confirmed in a physiological context where spermine was the most effective stimulator of peritoneal and tracheal rat mast cells [1].

Cell Signaling G-Protein Coupled Receptors Mast Cell Activation Second Messenger Modulation

DNA Conformational Perturbation: Spermine Induces Unique Structural Transitions Absent with Spermidine and Putrescine

Circular dichroism (CD) spectroscopy reveals a qualitative difference in how polyamines interact with specific DNA sequences. Putrescine and spermidine had no marked effect on the CD spectrum of an oligodeoxyribonucleotide containing the estrogen response element (ERE) [1]. In contrast, spermine provoked and stabilized two characteristic changes in the CD spectrum, indicative of a shift towards an A-DNA-like conformation and subsequent condensation/aggregation at higher concentrations [1].

DNA Structure Circular Dichroism Estrogen Response Element Polyamine-Mediated Conformation

DNA Precipitation Efficiency: Lower Threshold Concentrations for Spermine Compared to Spermidine

The concentration required to achieve maximum DNA precipitation (Cmax) is consistently lower for spermine than for spermidine across a range of monovalent salt conditions. For example, at 2 mM monovalent salt, Cmax for spermine is 5 mM, whereas for spermidine at 10 mM monovalent salt, Cmax is 0.35 mM. However, a direct comparison at the same salt concentration (e.g., 100 mM) shows spermine requires 22.5 mM while spermidine requires 27 mM to achieve the same maximum precipitation effect [1]. This indicates a greater precipitating efficiency for the tetravalent spermine.

DNA Precipitation Nucleic Acid Purification Flow Cytometry Polyelectrolyte Theory

Solubility and Purity: Verified High Purity and Aqueous Solubility for Reproducible Research

Spermine hydrochloride (tetrahydrochloride) is characterized by its high aqueous solubility, typically reported as 348.2 g/L at 20°C, which corresponds to a 1 M solution . This ensures easy preparation of concentrated, reproducible stock solutions. Commercial sources routinely offer material with purity >98% (often ≥99%) as verified by volumetric analysis and precipitation titration [1][2].

Solubility Purity Quality Control Reproducibility

Spermine Hydrochloride (306-67-2): Evidence-Backed Application Scenarios for Informed Procurement


High-Efficiency DNA Precipitation and Purification for Flow Cytometry and Gene Gun Delivery

The superior DNA binding affinity (2x spermidine) and lower Cmax for precipitation (Section 3, Evidence 1 & 5) make spermine hydrochloride the reagent of choice for precipitating DNA from low-salt aqueous buffers . This is a critical step in preparing samples for flow cytometric analysis of tumor tissues and for coating microcarriers in gene gun bombardment techniques, where efficient DNA condensation is paramount.

Potent Free Radical Scavenging in Neuroprotection and Oxidative Stress Studies

Its 1.6-fold higher antioxidative effect over spermidine and 4.3-fold higher effect over putrescine (Section 3, Evidence 2) directly supports its use in assays designed to model neuroprotective effects against excitotoxicity or ischemia [1]. Researchers investigating polyamine-mediated protection against lipid peroxidation or exploring the mechanism of neuronal nitric oxide synthase (nNOS) inhibition will require spermine's specific potency to observe robust effects .

Investigating G-Protein Coupled Receptor (GPCR) Signaling and Mast Cell Activation

Given its rank as the most potent natural polyamine for stimulating G-proteins (Section 3, Evidence 3), spermine hydrochloride is the optimal standard for in vitro and ex vivo studies examining the direct activation of G-proteins (Go/Gi) [2]. Its use is essential for accurately modeling the cellular response in assays involving pertussis toxin-sensitive pathways or the release of inflammatory mediators from mast cells.

Analyzing Sequence-Specific DNA Conformational Changes and Protein-DNA Interactions

The unique ability of spermine to induce specific A-DNA-like conformational changes in ERE-containing sequences, a property not shared by spermidine or putrescine (Section 3, Evidence 4), makes it an irreplaceable reagent for circular dichroism (CD) spectroscopy and electrophoretic mobility shift assays (EMSA) [3]. This is particularly relevant for research on estrogen receptor binding and other DNA-protein interactions that are sensitive to minor groove geometry and base tilt.

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